REACTION_CXSMILES
|
[C:1]([C:5]1[NH:9][C:8]([S:10][CH3:11])=[N:7][N:6]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:12][N:13]([CH3:17])[C:14](Cl)=[O:15]>N1C=CC=CC=1>[CH3:12][N:13]([CH3:17])[C:14]([N:7]1[C:8]([S:10][CH3:11])=[N:9][C:5]([C:1]([CH3:4])([CH3:2])[CH3:3])=[N:6]1)=[O:15]
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Name
|
|
Quantity
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57.6 g
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Type
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reactant
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Smiles
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C(C)(C)(C)C1=NN=C(N1)SC
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Name
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38g
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Quantity
|
0.355 mol
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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CN(C(=O)Cl)C
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux temperature for 16 hrs
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Duration
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16 h
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Type
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CUSTOM
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Details
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After the pyridine was removed at reduced pressure on the rotary evaporator, water
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Type
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ADDITION
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Details
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was added
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Type
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WASH
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Details
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The organic layer was washed with successive portions of dilute hydrochloric acid, water and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
then dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
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to give 75 g
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Name
|
|
Type
|
|
Smiles
|
CN(C(=O)N1N=C(N=C1SC)C(C)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |